3,4-Diaminotoluene
Overview
Description
It appears as a colorless to brownish purple crystalline solid and is known for its toxicity by ingestion and inhalation, as well as its irritant properties to skin and eyes . This compound is soluble in water, alcohol, and ether, and it decomposes to emit toxic oxides of nitrogen when heated to high temperatures .
Mechanism of Action
The substituted-benzenediamines appear to be least active when the amino groups are para to one another, whereas activity increases when the para position is occupied by a nonamino substituent. Activity also tends to increase as the two amino groups become ortho to the substituted group. The degree of activity may be explained by the capacity of N-acetyltransferase to interact with particular amino groups of the substituted-benzenediamines, leading to their detoxification.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diaminotoluene can be synthesized through the hydrogenation reduction reaction of o-nitro-p-toluidine. This process involves the use of an alcoholic solvent such as methanol, second alcohol, or isopropanol . Another method involves the reductive deamination of 2,3-diaminotoluene and/or this compound in the presence of iron oxide catalysts .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the catalytic hydrogenation of o-diaminotoluene to form toluidines. This process is accompanied by the elimination and release of ammonia, making it a reductive deamination reaction .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form toluidines.
Substitution: It can undergo substitution reactions with halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Various halogenated compounds and acid halides under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Toluidines.
Substitution: Various substituted aromatic compounds
Scientific Research Applications
3,4-Diaminotoluene has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
2,3-Diaminotoluene: Another isomer of diaminotoluene with similar properties and applications.
4-Methyl-o-phenylenediamine: A synonym for 3,4-diaminotoluene.
Toluidines: A group of compounds that include 2,3-diaminotoluene and this compound
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions and form diverse products. Its applications in the synthesis of dyes, pigments, and Schiff base ligands further highlight its versatility and importance in scientific research and industrial processes .
Properties
IUPAC Name |
4-methylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRGLKZMKWPMOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Record name | 3,4-DIAMINOTOLUENE | |
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DSSTOX Substance ID |
DTXSID9024930 | |
Record name | 3,4-Diaminotoluene | |
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Molecular Weight |
122.17 g/mol | |
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Physical Description |
3,4-diaminotoluene appears as a colorless to brownish purple crystalline solid. Toxic by ingestion and inhalation and an irritant to skin and eyes. Soluble in water, alcohol and ether. Decomposes to emit toxic oxides of nitrogen when heated to high temperature. Used in making dyes., Other Solid, Solid; [HSDB] Colorless to brownish-purple solid; [CAMEO] | |
Record name | 3,4-DIAMINOTOLUENE | |
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Record name | 1,2-Benzenediamine, 4-methyl- | |
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Boiling Point |
509 °F at 760 mmHg (Sublimes) (NTP, 1992), 265 °C (sublimes) | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992), VERY SOL IN WATER | |
Record name | 3,4-DIAMINOTOLUENE | |
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Mechanism of Action |
The substituted-benzenediamines appear to be least active when the amino groups are para to one another, whereas activity increases when the para position is occupied by a nonamino substituent. Activity also tends to increase as the two amino groups become ortho to the substituted group. The degree of activity may be explained by the capacity of N-acetyltransferase to interact with particular amino groups of the substituted-benzenediamines, leading to their detoxification. | |
Record name | 3,4-DIAMINOTOLUENE | |
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Color/Form |
LEAFLETS FROM PETROLEUM ETHER | |
CAS No. |
496-72-0 | |
Record name | 3,4-DIAMINOTOLUENE | |
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Record name | 3,4-DIAMINOTOLUENE | |
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Melting Point |
192 to 194 °F (NTP, 1992), 80-90 °C | |
Record name | 3,4-DIAMINOTOLUENE | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,4-diaminotoluene?
A1: this compound has the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers utilize various spectroscopic techniques to characterize 3,4-DAT, including:
- UV-Vis Spectroscopy: This method helps determine the compound's absorption characteristics in the ultraviolet and visible light regions. [, , , , , ]
- IR Spectroscopy (FT-IR): Infrared spectroscopy identifies functional groups present in the molecule, such as N-H and C-H bonds, by analyzing their characteristic vibrations. [, , , , , ]
- NMR Spectroscopy (1H and 13C-NMR): Nuclear Magnetic Resonance spectroscopy provides detailed information about the structure and bonding environment of hydrogen and carbon atoms within the molecule. [, , , , ]
- Mass Spectrometry (ESI-MS): This technique helps determine the molecular weight and fragmentation pattern of the compound, providing further structural confirmation. [, , ]
Q3: How stable is this compound under various conditions?
A3: The stability of 3,4-DAT can be influenced by factors like:
- Temperature: Elevated temperatures can lead to degradation. Thermal studies like thermogravimetric analysis (TGA) help determine its thermal stability. [, , ]
- pH: The compound's stability may vary depending on the pH of the solution. []
- Presence of Oxidizing Agents: Strong oxidizing agents can react with 3,4-DAT. [, ]
Q4: How is this compound used in material science?
A4: 3,4-DAT is a crucial building block in synthesizing various materials:
- Polyurethane Elastomers: It acts as a chain extender in polyurethane synthesis, impacting the material's thermal stability and mechanical properties. []
- Polyamide Reverse Osmosis Membranes: 3,4-DAT serves as a monomer in producing these membranes, influencing their permeation properties and chlorine tolerance. []
Q5: Can this compound be used in sensors?
A5: Yes, research shows 3,4-DAT's potential in sensor applications:
- Iodide Sensor: A colorimetric sensor utilizes the interaction of 3,4-DAT with gold and iridium nanoparticles to detect iodide ions in water samples. []
- Electrochemical Sensor: 3,4-DAT detection is possible using an electrochemical sensor based on Sr0.3Pb0.7TiO3/CoFe2O4 core/shell nanocomposite-modified electrodes. []
Q6: Does this compound exhibit any catalytic properties?
A6: While not a catalyst itself, 3,4-DAT can influence catalytic reactions:
- Electrocatalysis: It demonstrates the ability to catalyze the electrochemical reduction of Zn(II) ions under specific pH conditions. [, ]
- Biomimetic Catalysis: Cobalt(III) complexes with 3,4-DAT-derived ligands exhibit biomimetic catalytic activity, mimicking the action of ascorbic acid oxidase in oxidizing ascorbic acid. []
Q7: What are some other applications of this compound in chemical synthesis?
A7: 3,4-DAT is a versatile building block for synthesizing various heterocyclic compounds:
- Quinoxaline Derivatives: It readily reacts with dicarbonyl compounds and their derivatives to form quinoxalines, a class of nitrogen-containing heterocycles with potential biological activities. [, , , ]
- Benzimidazole Derivatives: Condensation of 3,4-DAT with various carboxylic acids yields benzimidazole derivatives, which have shown potential as tuberculostatic agents. []
- Schiff Base Ligands: 3,4-DAT reacts with aldehydes to form Schiff base ligands. These ligands can coordinate various metal ions, creating complexes with diverse applications in catalysis, materials science, and biological studies. [, , , , , , , ]
Q8: Is there any evidence of biological activity associated with this compound?
A8: Research suggests potential biological activities:
- Anti-Diabetic Action: Early studies indicate that 3,4-DAT might inhibit the diabetogenic action of alloxan, a compound known to induce diabetes in experimental models. []
- Anti-inflammatory, Analgesic, and Anti-Amoebic Activities: Pyrimidobenzimidazole and pyrimidopyridoimidazole derivatives synthesized from 3,4-DAT have demonstrated promising anti-inflammatory, analgesic, and anti-amoebic properties in preclinical studies. []
Q9: What safety information is available for this compound?
A9: Limited data on the compound's toxicity and safety profile is available. Further investigation is needed to assess:
- Mutagenicity: Studies have evaluated the mutagenic potential of 3,4-DAT. []
- Toxicity: More research is required to determine acute and chronic toxicity, including potential long-term effects. []
- Environmental Impact: Information on its environmental fate, degradation, and potential ecotoxicological effects is important to assess its impact on the environment. []
Q10: How is this compound analyzed and quantified?
A10: Several analytical techniques are employed:
- Chromatographic Techniques (e.g., Column Chromatography): Used to separate 3,4-DAT from other compounds in mixtures. [, ]
- Electrochemical Methods: Electrochemical techniques, including electrochemiluminescence, can be used for sensitive detection and quantification of 3,4-DAT, particularly in environmental samples. []
- Spectrophotometry (UV-Vis): This method, often coupled with specific reactions, allows for the quantification of 3,4-DAT based on its absorbance characteristics. []
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